molecular formula C11H14FN B2838311 3-(4-Fluorophenyl)cyclopentan-1-amine CAS No. 1267444-55-2

3-(4-Fluorophenyl)cyclopentan-1-amine

Cat. No. B2838311
CAS RN: 1267444-55-2
M. Wt: 179.238
InChI Key: UPLDSIAYBNJSTF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclopentan-1-amine, also known as flephedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. Flephedrone is commonly used as a recreational drug, but it also has potential applications in scientific research.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

A mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines has been developed, utilizing commercially available Selectfluor. This strategy affords fluorinated heterocycles containing 1,3-disubstitution, showcasing the dual role of the reagent as a fluorine source and a base, crucial for reactivity (Parmar & Rueping, 2014).

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles, through the isosteric replacement of hydrogen with fluorine atoms and amino acid conjugation, have shown highly selective, potent antitumor properties in vitro and in vivo. The metabolic inactivation of the molecule is thwarted, enhancing the compound's stability and bioavailability (Bradshaw et al., 2002).

Asymmetric Synthesis

The synthesis of a potent hNK-1 receptor antagonist showcases the introduction of a 4-fluorophenyl group to the cyclopentene ring via 1,4-addition in a stereospecific manner, highlighting the compound's role in the development of therapeutics (Yasuda et al., 2011).

Copper-Catalysed Amination Reactions

The application of a diphosphinidenecyclobutene ligand in copper-catalysed amination reactions of aryl halides with amines showcases the compound's utility in forming secondary or tertiary amines in good to excellent yields (Gajare et al., 2004).

Novel Synthesis and Derivatives

The synthesis of 3-fluoro-1-aminoadamantane and its derivatives highlights a convenient and rapid reaction sequence, further extending the chemical versatility and applications of fluorophenylcyclopentanamine-based compounds (Anderson, Burks, & Harruna, 1988).

properties

IUPAC Name

3-(4-fluorophenyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLDSIAYBNJSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)cyclopentan-1-amine

CAS RN

1267444-55-2
Record name 3-(4-fluorophenyl)cyclopentan-1-amine
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